molecular formula C4H6Br2O2 B146914 Ethyl dibromoacetate CAS No. 617-33-4

Ethyl dibromoacetate

Cat. No. B146914
CAS RN: 617-33-4
M. Wt: 245.9 g/mol
InChI Key: NIJGVVHCUXNSLL-UHFFFAOYSA-N
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Description

Ethyl dibromoacetate is a chemical compound with the molecular formula C4H6Br2O2 . It is used in organic synthesis and can be used to produce diphenoxy-acetic acid ethyl ester .


Synthesis Analysis

Ethyl dibromoacetate can be synthesized through a sequential reaction of ethyl dibromoacetate with various enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes . Another method involves the esterification of crude bromoacetic acid with ethanol in the presence of benzene and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Ethyl dibromoacetate is represented by the formula C4H6Br2O2 . The exact mass is 245.87141 g/mol and the monoisotopic mass is 243.87345 g/mol .


Physical And Chemical Properties Analysis

Ethyl dibromoacetate has a molecular weight of 245.90 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 191.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . The compound has a molar refractivity of 37.8±0.3 cm3 .

Scientific Research Applications

  • Organic Synthesis
    • Summary of Application : Ethyl dibromoacetate is used in organic synthesis . One specific application is the production of diphenoxy-acetic acid ethyl ester .
    • Methods of Application : While the exact procedures can vary depending on the specific synthesis, the general process involves reacting Ethyl dibromoacetate with other organic compounds in a suitable solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield of the desired product .
    • Results or Outcomes : The outcome of the synthesis is the production of diphenoxy-acetic acid ethyl ester . The yield and purity of the product can be determined using various analytical techniques, such as gas chromatography or mass spectrometry.

Safety And Hazards

Ethyl dibromoacetate is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl 2,2-dibromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJGVVHCUXNSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060673
Record name Ethyl dibromoacetate
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Molecular Weight

245.90 g/mol
Source PubChem
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Product Name

Ethyl dibromoacetate

CAS RN

617-33-4
Record name Ethyl 2,2-dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Acetic acid, 2,2-dibromo-, ethyl ester
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name ETHYL DIBROMOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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